Anticancer agent 72

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

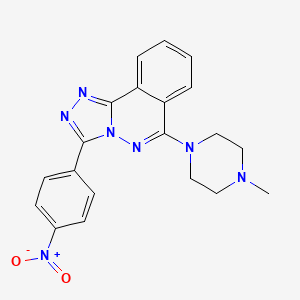

Molecular Formula |

C20H19N7O2 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

6-(4-methylpiperazin-1-yl)-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine |

InChI |

InChI=1S/C20H19N7O2/c1-24-10-12-25(13-11-24)20-17-5-3-2-4-16(17)19-22-21-18(26(19)23-20)14-6-8-15(9-7-14)27(28)29/h2-9H,10-13H2,1H3 |

InChI Key |

BZSZQLYSCIYBNH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent CT-P72/ABP-102

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT-P72/ABP-102 is an investigational, next-generation multi-antibody immuno-oncology therapy demonstrating significant promise in preclinical studies for the treatment of HER2-positive cancers. Co-developed by Celltrion and Abpro, this agent is a tetravalent bispecific antibody engineered to engage T-cells and direct their cytotoxic activity against tumor cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). This guide provides a comprehensive overview of the core mechanism of action of CT-P72/ABP-102, supported by preclinical data, detailed experimental methodologies, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action

CT-P72/ABP-102 functions as a T-cell engager (TCE), physically linking cytotoxic T-cells to HER2-expressing cancer cells.[1] This interaction is mediated by its unique tetravalent structure, which possesses two binding domains for HER2 on tumor cells and two for the CD3 receptor on T-cells. The agent is engineered with a "dual-affinity tuning" strategy. It binds with high affinity to HER2 on tumor cells while engaging CD3 on T-cells in a more controlled, functionally monovalent manner. This design aims to enhance tumor selectivity and expand the therapeutic window by minimizing off-tumor toxicity on normal tissues that may express low levels of HER2.[1]

Upon simultaneous binding to HER2 and CD3, CT-P72/ABP-102 induces the formation of a cytolytic synapse between the T-cell and the cancer cell. This forced proximity triggers T-cell activation, leading to the release of cytotoxic granules containing perforin and granzymes, which in turn induce apoptosis in the target cancer cell.[1] A key advantage of this mechanism is its potential to overcome resistance to existing HER2-targeted therapies, such as the antibody-drug conjugate ENHERTU (trastuzumab deruxtecan).[1]

Signaling Pathway

The primary signaling pathway exploited by CT-P72/ABP-102 is the redirection of T-cell mediated cytotoxicity. The HER2 signaling pathway, which is constitutively active in HER2-positive cancers and promotes tumor cell proliferation and survival, is not directly inhibited by CT-P72/ABP-102. Instead, the presence of HER2 on the cell surface is used as a target for T-cell engagement and subsequent cell killing.

References

Oncrasin-72: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Introduction:

Activating mutations in RAS oncogenes are among the most prevalent drivers of human cancers, yet RAS proteins have historically been considered "undruggable" with small molecule inhibitors due to their high affinity for GTP and lack of deep binding pockets. This has spurred the development of alternative therapeutic strategies, including the concept of synthetic lethality. A synthetic lethal interaction occurs when the combination of two genetic alterations—in this case, a cancer-driving mutation (like in KRAS) and the effect of a drug—results in cell death, while either event alone is viable. It was through a synthetic lethality screening on isogenic cell lines with and without a mutant K-Ras gene that the parent compound, oncrasin-1, was first identified. Subsequent optimization of this lead compound led to the development of oncrasin-72 (NSC-743380), a potent analogue with promising antitumor activity. This document provides a comprehensive technical overview of the discovery, synthesis, biological activity, and mechanism of action of oncrasin-72.

Discovery and Synthesis

From Oncrasin-1 to Oncrasin-72: A Synthetic Lethality Approach

Oncrasin-1 was discovered through a synthetic lethality screen designed to identify compounds that selectively kill cells harboring an oncogenic KRAS mutation.[1] While promising, oncrasin-1 required further optimization to improve its therapeutic potential. This led to the synthesis and evaluation of numerous analogues.[2] Oncrasin-72, chemically known as 1-[(3-chlorophenyl)methyl]-1H-indole-3-methanol, emerged as one of the most potent analogues from this effort.[1] Structure-activity relationship analyses revealed that a hydroxymethyl group at the 3-position of the indole, as seen in oncrasin-72, was a key feature for enhanced potency compared to the aldehyde group in the parent oncrasin-1.[2]

General Synthesis of Oncrasin Analogues

The synthesis of oncrasin-72 and other related analogues generally follows a common pathway involving the N-alkylation of an indole scaffold followed by modification at the 3-position. While a specific, detailed protocol for oncrasin-72 is not publicly available, a general scheme for the synthesis of oncrasin-1 analogues has been described.[2] The process typically involves reacting an indole with a substituted benzyl halide (e.g., 3-chlorobenzyl chloride) to form the N-benzylated indole. This intermediate is then formylated at the 3-position (Vilsmeier-Haack reaction), followed by reduction of the resulting aldehyde to the corresponding hydroxymethyl group to yield the final product, such as oncrasin-72.

Quantitative Data: In Vitro and In Vivo Efficacy

Oncrasin-72 has demonstrated significant antitumor activity across a range of cancer cell lines and in preclinical xenograft models.[1][3]

Table 1: In Vitro Activity of Oncrasin-72 in Human Cancer Cell Lines

| Cell Line Panel | Activity Metric | Potency Range | Key Findings | Reference(s) |

| NCI-60 | GI50 (50% Growth Inhibition) | ≤ 10 nM | Highly active in a subset of lung, colon, ovary, kidney, and breast cancer cell lines. Eight of the most sensitive lines had a GI50 of ≤10 nM. | [1][4] |

| 102 Cancer Cell Lines | IC50 (50% Inhibitory Concentration) | 10 nM to 1 µM | Active in 30 of 102 cell lines tested, including many with KRAS mutations. | [3] |

Note: Despite its discovery context, the correlation between oncrasin-72's activity and KRAS mutation status across broad cell line panels was not statistically significant, indicating that other factors determine sensitivity.[3]

Table 2: In Vivo Antitumor Activity of Oncrasin-72

| Xenograft Model | Dosing | Outcome | Reference(s) |

| A498 (Human Renal Cancer) | 67 mg/kg to 150 mg/kg | Complete tumor regression. | [4] |

| H157 (KRAS-mutant Lung Cancer) | Not specified | Significant tumor suppression. | [5] |

Mechanism of Action and Signaling Pathways

Mechanistic studies have revealed that oncrasin-72 does not target a single pathway but rather modulates multiple cancer-related targets to induce apoptosis in sensitive cells.[3][4]

Key mechanistic features include:

-

Inhibition of RNA Polymerase II: Like its parent compound, oncrasin-72 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II, which is critical for transcription initiation and elongation.[3][4]

-

JNK Activation: The compound induces sustained activation of c-Jun N-terminal kinase (JNK) by inhibiting its dephosphorylation.[3][4]

-

STAT3 Inhibition: Oncrasin-72 inhibits the phosphorylation of JAK2 and its downstream target STAT3 (Signal Transducer and Activator of Transcription 3), a key regulator of cell proliferation and survival.[3][4]

-

Suppression of Cyclin D1: It suppresses the expression of Cyclin D1, a critical protein for cell cycle progression.[3][4]

-

Induction of Reactive Oxygen Species (ROS): The compound leads to the accumulation of ROS, which contributes to its apoptosis-inducing capabilities.[3]

The interplay between these pathways is complex. For instance, STAT3 inhibition may occur upstream of ROS induction, as knocking down STAT3 also induces ROS.[3]

Experimental Protocols

The following sections detail the general methodologies used to characterize the activity of oncrasin-72.

In Vitro Antitumor Activity Assay (Cell Viability)

-

Objective: To determine the concentration of oncrasin-72 required to inhibit the growth of a panel of human tumor cell lines.

-

Methodology:

-

Cell Plating: Cancer cell lines (e.g., from the NCI-60 panel) are seeded in 96-well microtiter plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of oncrasin-72 (typically a five-log dilution series) and incubated for a standard period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a metabolic assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Data Analysis: The optical density readings are used to calculate the percentage of cell growth inhibition. The GI50 value (concentration causing 50% growth inhibition) is determined by plotting the percentage of growth inhibition against the drug concentration.

-

In Vivo Antitumor Activity in Xenograft Models

-

Objective: To evaluate the antitumor efficacy and safety profile of oncrasin-72 in a living organism.

-

Methodology:

-

Tumor Implantation: Human cancer cells (e.g., A498 renal cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. Oncrasin-72 is administered systemically (e.g., intraperitoneally or intravenously) at various doses for a defined period.[3]

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Animal health is closely monitored for signs of toxicity.

-

Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.

-

Data Analysis: Tumor growth curves are plotted for each group to assess the degree of tumor growth inhibition or regression.

-

Western Blot Analysis

-

Objective: To detect changes in protein expression and phosphorylation status in response to oncrasin-72 treatment.

-

Methodology:

-

Cell Lysis: Sensitive cancer cells are treated with oncrasin-72 for various times. Cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-STAT3, total STAT3, JNK, Cyclin D1).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured, indicating the amount of target protein.

-

Conclusion and Future Directions

Oncrasin-72 is a potent anticancer agent identified through the optimization of a lead compound from a synthetic lethality screen. It exhibits significant in vitro and in vivo activity against a subset of solid tumors.[4] Its unique mechanism, involving the simultaneous modulation of multiple critical cancer signaling pathways—including transcription, proliferation, and stress response—differentiates it from single-target inhibitors.[3][4] While its efficacy is not strictly correlated with KRAS status, it remains a valuable tool for studying cancer biology and a promising scaffold for further drug development. To overcome issues with stability, a prodrug of oncrasin-72, designated oncrasin-266, has been developed, showing improved stability and pharmacokinetics, representing a favorable candidate for further clinical exploration.[5]

References

- 1. Antitumor Activity of a Novel Oncrasin Analogue Is Mediated by JNK Activation and STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RAS signaling and anti-RAS therapy: lessons learned from genetically engineered mouse models, human cancer cells, and patient-related studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of a novel oncrasin analogue is mediated by JNK activation and STAT3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prodrug oncrasin-266 improves the stability, pharmacokinetics, and safety of NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Anticancer Agent 72: A K+ Channel Inhibitor Targeting Cancer Progression

A Technical Guide for Researchers and Drug Development Professionals

Introduction:

Anticancer agent 72, identified as a[1][2][3]triazolo[4,5-d]pyrimidine derivative, has emerged as a potent inhibitor of K+ channels, demonstrating significant potential in the landscape of oncology research. This technical guide provides a comprehensive overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this promising anticancer agent.

Core Mechanism of Action: K+ Channel Inhibition and Apoptosis Induction

This compound exerts its primary anticancer effect through the inhibition of potassium (K+) channels. These channels are integral membrane proteins that play a crucial role in regulating cell proliferation, migration, and apoptosis.[4][5] In numerous cancer types, the expression and activity of specific K+ channels are dysregulated, contributing to tumor growth and survival.

While the specific subtype of the K+ channel targeted by this compound is a subject of ongoing investigation, its inhibitory action disrupts the normal physiological function of these channels in cancer cells. This disruption is a key event that triggers a cascade of intracellular signals culminating in programmed cell death, or apoptosis. The induction of apoptosis is a hallmark of effective cancer therapies, as it leads to the selective elimination of malignant cells.

Quantitative Data Summary

The antiproliferative activity of[1][2][3]triazolo[4,5-d]pyrimidine derivatives, the chemical class of this compound, has been evaluated against a panel of human cancer cell lines. The data presented below is for a representative and highly potent compound from this series, designated as compound 34 in a key study, which is structurally related to this compound.

| Cell Line | Cancer Type | IC50 (nM) |

| MGC-803 | Human Gastric Cancer | > 10,000 |

| PC3 | Human Prostate Cancer | 26.25 ± 0.28 |

| PC9 | Human Lung Cancer | > 10,000 |

| EC9706 | Human Esophageal Cancer | > 10,000 |

| SMMC-7721 | Human Hepatocellular Carcinoma | > 10,000 |

| Het-1A | Normal Human Esophageal Epithelial | > 10,000 |

| L02 | Normal Human Liver | > 10,000 |

| GES-1 | Normal Human Gastric Epithelial | > 10,000 |

Table 1: In vitro antiproliferative activity of a representative[1][2][3]triazolo[4,5-d]pyrimidine derivative (Compound 34) against various human cancer and normal cell lines.[1] Data is presented as the half-maximal inhibitory concentration (IC50).

The data clearly indicates the high potency and selectivity of this class of compounds for prostate cancer cells (PC3), with a nanomolar IC50 value.[1] The lack of significant activity against other cancer cell lines and, importantly, against normal cell lines, suggests a favorable therapeutic window.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of[1][2][3]triazolo[4,5-d]pyrimidine derivatives.

Synthesis of[1][2][3]triazolo[4,5-d]pyrimidine Derivatives

The synthesis of the core[1][2][3]triazolo[4,5-d]pyrimidine scaffold is a multi-step process. A generalized workflow is depicted below. For specific reaction conditions, reagent details, and purification methods, please refer to the primary research literature.

References

- 1. Novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Apoptotic Pathways Induced by Anticancer Agent 72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 72, a novel small molecule inhibitor of voltage-gated potassium channels, has demonstrated significant pro-apoptotic effects in a range of cancer cell lines. This document provides a comprehensive overview of the apoptotic pathways activated by this agent. It includes a summary of its cytotoxic and apoptotic activities, detailed experimental protocols for assessing its effects, and diagrams of the implicated signaling cascades. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology drug development.

Introduction

The dysregulation of apoptosis is a hallmark of cancer, enabling malignant cells to evade programmed cell death and proliferate uncontrollably. Consequently, the targeted induction of apoptosis in cancer cells is a primary objective in the development of novel anticancer therapies.[1] this compound has emerged as a promising therapeutic candidate due to its ability to selectively induce apoptosis in cancer cells through the inhibition of voltage-gated potassium (K+) channels.[2][3]

Potassium channels play a crucial role in maintaining the membrane potential and regulating cell volume.[4] Their inhibition by this compound leads to membrane depolarization, cell shrinkage, and the subsequent activation of apoptotic signaling cascades.[1][5] This guide details the molecular mechanisms underlying the pro-apoptotic effects of this compound, providing a foundation for its further preclinical and clinical investigation.

Cytotoxic and Apoptotic Activity of this compound

This compound exhibits potent cytotoxic and pro-apoptotic activity against various cancer cell lines. The following table summarizes the quantitative data from in vitro studies.

| Cell Line | Cancer Type | IC50 (µM) | Apoptotic Cells (%) (at IC50) | Reference |

| HepG2 | Liver Cancer | 0.137 | 28.8 | [6] |

| MCF-7 | Breast Cancer | 44.8 (with 4-AP) | 44.8 | [7] |

| MDA-MB-231 | Breast Cancer | 18.1 (with 4-AP) | 18.1 | [7] |

Note: Data for MCF-7 and MDA-MB-231 cells are based on the use of 4-aminopyridine (4-AP), a representative voltage-gated potassium channel blocker, in combination with paclitaxel.

Apoptotic Signaling Pathways Induced by this compound

This compound induces apoptosis through the activation of both the intrinsic and extrinsic pathways. The inhibition of K+ channels leads to a cascade of events culminating in the activation of effector caspases and cell death.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress, such as that caused by the disruption of ion homeostasis following K+ channel inhibition. This leads to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors into the cytoplasm.

Caption: Intrinsic apoptotic pathway induced by this compound.

Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is the primary mechanism, evidence suggests that this compound may also sensitize cancer cells to extrinsic apoptotic signals. This pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

Caption: Extrinsic apoptotic pathway potentially sensitized by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptotic Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and PARP.

Procedure:

-

Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the apoptotic effects of this compound.

Caption: General experimental workflow for apoptosis studies.

Conclusion

This compound represents a promising novel therapeutic agent that induces apoptosis in cancer cells through the inhibition of voltage-gated potassium channels. Its mechanism of action involves the activation of the intrinsic apoptotic pathway and potentially the sensitization to extrinsic signals. The experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to facilitate its clinical translation.

References

- 1. Ion channels and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. K+ channels in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]

- 7. Investigation of the Effects of Blocking Potassium Channels With 4‐Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

In Vitro Antitumor Activity of Oncrasin-72: A Technical Overview

Oncrasin-72 (NSC-743380), a potent analogue of oncrasin-1, has demonstrated significant in vitro antitumor activity across a range of human cancer cell lines.[1][2] Identified through synthetic lethality screening on K-Ras mutant tumor cells, this small molecule induces antitumor effects by modulating multiple cancer-related signaling pathways.[1] This technical guide provides an in-depth overview of the in vitro efficacy of Oncrasin-72, detailing its mechanism of action, experimental protocols used for its evaluation, and key quantitative data.

Data Presentation: In Vitro Efficacy

The antitumor activity of Oncrasin-72 has been quantified using growth inhibition and cytotoxicity assays across various cancer cell lines. The data highlights its high potency, particularly in a subset of cell lines derived from lung, colon, ovary, kidney, and breast cancers.[1][2]

Table 1: Growth Inhibitory Concentrations of Oncrasin-72

| Cell Line | Cancer Type | Parameter | Value | Citation |

| NCI-60 Panel (subset) | Various | GI₅₀ | ≤ 10 nM | [1][2] |

| MCF-7 | Breast Cancer | IC₅₀ | 0.02 µM | [2] |

| A498 | Renal Cancer | IC₅₀ | 0.01 µM | [2] |

| 786-O | Renal Cancer | IC₅₀ | > 10 µM | [2] |

| MDA-MB-231 | Breast Cancer | IC₅₀ | > 10 µM | [2] |

| NCI-60 Panel (median) | Various | GI₅₀ | 1.62 µM | [2] |

GI₅₀: The concentration causing 50% growth inhibition. IC₅₀: The concentration causing a 50% reduction in surviving cells after 72 hours of treatment.[2]

Table 2: Apoptosis Induction by Oncrasin-72

Treatment with Oncrasin-72 leads to a dose-dependent increase in apoptosis in sensitive cell lines. This is evidenced by an increase in the sub-G1 cell population during cell cycle analysis.[2]

| Cell Line | Sensitivity | Apoptosis Induction (Sub-G1 Population) | Citation |

| A498 | Sensitive | Increased in a dose-dependent manner | [2] |

| MCF-7 | Sensitive | Increased in a dose-dependent manner | [2] |

| 786-O | Resistant | No significant change | [2] |

| MDA-MB-231 | Resistant | No significant change | [2] |

Mechanism of Action & Signaling Pathways

Mechanistic studies reveal that Oncrasin-72 exerts its antitumor effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and suppression of cell proliferation.[1]

Key mechanistic actions include:

-

Inhibition of JAK2/STAT3 Pathway: Oncrasin-72 inhibits the phosphorylation of JAK2 and STAT3, a critical pathway for tumor cell proliferation and survival.[1]

-

Activation of JNK Pathway: The compound induces the activation of JNK (c-Jun N-terminal kinases), a pathway often associated with stress-induced apoptosis.[1]

-

Suppression of RNA Polymerase II: It suppresses the phosphorylation of the C-terminal domain of RNA polymerase II, which can disrupt transcription and contribute to cell death.[1]

-

Downregulation of Cyclin D1: Oncrasin-72 suppresses the expression of Cyclin D1, a key regulator of cell cycle progression.[1]

References

An In-depth Technical Guide to the Preclinical In vivo Studies of Fisetin as an Anticancer Agent

Disclaimer: The term "Anticancer agent 72" as specified in the initial request does not refer to a specific therapeutic compound. It is a citation marker found within scientific literature. This guide will focus on Fisetin, a well-researched natural compound with demonstrated anticancer properties in numerous preclinical studies, to fulfill the core requirements of the user's request for an in-depth technical guide.

Introduction: Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions.[1][2] Extensive preclinical research, encompassing both in vitro and in vivo studies, has highlighted its potential as a potent anticancer agent.[2][3] Fisetin exhibits a range of biological effects, including the suppression of cancer cell growth, induction of programmed cell death (apoptosis), and inhibition of angiogenesis (the formation of new blood vessels that feed a tumor) and metastasis.[4][5] Its multifaceted mechanism of action involves the modulation of various critical cell signaling pathways.[1][6] This technical guide provides a comprehensive overview of the key preclinical in vivo findings, experimental methodologies, and molecular mechanisms associated with Fisetin's anticancer activity.

Quantitative Data from Preclinical In Vivo Studies

The following tables summarize the quantitative data from representative preclinical in vivo studies investigating the anticancer efficacy of Fisetin in various cancer models.

Table 1: Efficacy of Fisetin in a Lewis Lung Carcinoma Mouse Model

| Animal Model | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| C57BL/6 mice | Fisetin-loaded nanoemulsion (intraperitoneal) | 36.6 mg/kg | Significant | [4] |

| C57BL/6 mice | Free Fisetin (intraperitoneal) | 223 mg/kg | Significant | [4] |

Table 2: Efficacy of Fisetin in a Breast Cancer Xenograft Mouse Model

| Animal Model | Cell Line | Treatment Group | Key Findings | Reference |

| BALB/c mice | 4T1 (orthotopic) | Fisetin | Inhibition of primary tumor growth | [6][7] |

| Nude mice | MCF-7 | Fisetin-loaded polymeric micelles | Reduced tumor burden and induced apoptosis | [4] |

Table 3: Efficacy of Fisetin in Combination Therapy in an Embryonal Carcinoma Xenograft Model

| Animal Model | Cell Line | Treatment Group | Dosage | Outcome | Reference |

| Athymic nude mice | NT2/D1 | Cisplatin (monotherapy) | 2.5 mg/kg/day | Significant tumor regression | [8] |

| Athymic nude mice | NT2/D1 | Fisetin (monotherapy) | 2 mg/kg/day | Significant tumor regression | [8] |

| Athymic nude mice | NT2/D1 | Cisplatin + Fisetin | Not tolerated at monotherapy doses | Toxic | [8] |

Table 4: Anti-angiogenic Effects of Fisetin in a Matrigel Plug Assay

| Animal Model | Treatment Group | Key Findings | Reference |

| C57BL/6 mice | Fisetin | Up to 43% decrease in plug size, up to 94% decrease in hemoglobin content | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical in vivo studies of Fisetin.

Orthotopic Mammary Tumor Model

-

Objective: To evaluate the effect of Fisetin on the growth of breast cancer tumors in a clinically relevant anatomical location.

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Cell Line: 4T1 murine mammary carcinoma cells.

-

Procedure:

-

4T1 cells are cultured in appropriate media until they reach 80-90% confluency.

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1x10^6 cells/100 µL.

-

Mice are anesthetized, and the mammary fat pad is exposed through a small incision.

-

1x10^5 cells (in 100 µL) are injected into the mammary fat pad.

-

The incision is closed with surgical sutures.

-

Once tumors are palpable, mice are randomized into control and treatment groups.

-

The treatment group receives Fisetin (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width^2).

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).

-

-

Data Analysis: Comparison of tumor growth rates and final tumor weights between the Fisetin-treated and control groups.

In Vivo Matrigel Plug Angiogenesis Assay

-

Objective: To assess the anti-angiogenic potential of Fisetin in vivo.

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Matrigel (a basement membrane matrix) is thawed on ice.

-

Matrigel is mixed with pro-angiogenic factors (e.g., VEGF) and, for the treatment group, with Fisetin.

-

Mice are anesthetized, and 0.5 mL of the Matrigel mixture is injected subcutaneously into the flank.

-

After a specified period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are surgically removed.

-

The plugs are photographed to visually assess vascularization.

-

The hemoglobin content of the plugs is quantified using a colorimetric assay (e.g., Drabkin's reagent) to measure the extent of blood vessel formation.

-

-

Data Analysis: Comparison of the size, visual appearance, and hemoglobin content of the Matrigel plugs from Fisetin-treated and control mice.[9]

Signaling Pathways and Molecular Mechanisms

Fisetin's anticancer effects are attributed to its ability to modulate multiple intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is often hyperactivated in cancer. Fisetin has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.[6]

References

- 1. The Potential Role of Fisetin, a Flavonoid in Cancer Prevention and Treatment [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Fisetin, a Potent Anticancer Flavonol Exhibiting Cytotoxic Activity against Neoplastic Malignant Cells and Cancerous Conditions: A Scoping, Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fisetin in Cancer: Attributes, Developmental Aspects, and Nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological effects and mechanisms of fisetin in cancer: a promising anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-cancer effects of fisetin on mammary carcinoma cells via regulation of the PI3K/Akt/mTOR pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

Unraveling the Molecular Targets of "Anticancer Agent 72": A Technical Guide

Introduction

The designation "Anticancer agent 72," often referred to as "Compound 8c" in scientific literature, does not correspond to a single, unique chemical entity. Instead, it represents a common label for various structurally distinct compounds investigated for their potential as cancer therapeutics. This guide provides an in-depth technical overview of the molecular targets and mechanisms of action for several prominent compounds designated as "Compound 8c," compiled from diverse research publications. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, experimental methodologies, and visual representations of relevant biological pathways.

Fused Pyran Derivative (Compound 8c)

This class of "Compound 8c" has been identified as a potent inducer of DNA damage and apoptosis in colorectal cancer cells.

Molecular Targets and Mechanism of Action

The primary molecular target of this fused pyran derivative appears to be the DNA integrity and cell cycle regulation machinery. It induces double-strand breaks (DSBs) in DNA, a highly cytotoxic form of DNA damage. This leads to the activation of the DNA damage response (DDR) pathway, culminating in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Quantitative Data

| Cell Line | Assay | Metric | Value | Reference |

| HCT116 | Colony Formation | Inhibition | 70.0 ± 4.96% | [1] |

| HCT116 | Apoptosis Assay (48h) | % Apoptotic Cells | 29.20 ± 3.29% | [1] |

| HCT116 | γH2AX Detection (48h) | % DSBs | 23.05 ± 5.162% | [1] |

Experimental Protocols

-

Cell Viability and Colony Formation Assay: HCT116 cells were treated with varying concentrations of the fused pyran "Compound 8c". Cell viability was assessed using standard methods like the MTT assay. For colony formation, a low density of cells was seeded and treated with the compound. After a period of incubation, colonies were stained with crystal violet and counted.[1]

-

Apoptosis Assay: Apoptosis was quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.[1]

-

DNA Damage Detection (γH2AX Assay): The formation of double-strand breaks was detected by immunofluorescent staining for phosphorylated histone H2AX (γH2AX), a marker for DSBs. Cells were treated with "Compound 8c," fixed, permeabilized, and incubated with an anti-γH2AX antibody. The percentage of γH2AX-positive cells was then determined by flow cytometry or fluorescence microscopy.[1]

-

Cell Cycle Analysis: Cells treated with the compound were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]

Visualizations

Isatin-Benzoazine Hybrid (Compound 8c)

This hybrid molecule has demonstrated significant antiproliferative effects in various cancer cell lines through the induction of apoptosis.

Molecular Targets and Mechanism of Action

The primary molecular target of this isatin-benzoazine hybrid is the apoptotic machinery, specifically through the activation of effector caspases. Treatment with this compound leads to a significant increase in the activity of caspase 3 and caspase 7, key executioners of apoptosis. This suggests that the compound triggers the apoptotic cascade, leading to programmed cell death. It also affects cell cycle progression, causing an increase in the G1 phase population.

Quantitative Data

| Cell Line | Assay | Metric | Value | Reference |

| A-549 | Antiproliferative | IC50 | 5.53 µM (average) | [2] |

| HT-29 | Antiproliferative | IC50 | 5.53 µM (average) | [2] |

| ZR-75 | Antiproliferative | IC50 | 5.53 µM (average) | [2] |

| A-549 | Caspase 3/7 Activity | Fold Increase | ~5-fold | [2] |

| NCI-H69AR | Antiproliferative | IC50 | 9.5 µM | [2] |

Experimental Protocols

-

Antiproliferative Assay: The growth inhibitory effects of the compound on A-549, HT-29, and ZR-75 cancer cell lines were determined using a standard cell viability assay, likely the sulforhodamine B (SRB) or MTT assay, to calculate the IC50 values.[2]

-

Caspase Activity Assay: The induction of apoptosis was confirmed by measuring the activity of caspase 3 and caspase 7. This is typically done using a luminogenic or fluorogenic substrate that is cleaved by the active caspases, producing a measurable signal.[2]

-

Cell Cycle Analysis: The effect on the cell cycle was investigated by treating A-549 cells with the compound, followed by staining with a fluorescent DNA dye and analysis via flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]

Visualizations

Thiazole Scaffold-Based Molecule (Compound 8c)

This "Compound 8c" derivative has been identified as an inhibitor of a key enzyme in cancer metabolism.

Molecular Targets and Mechanism of Action

The primary molecular target of this thiazole-based compound is human lactate dehydrogenase A (hLDHA).[3] hLDHA is a critical enzyme in the glycolytic pathway, responsible for converting pyruvate to lactate. Cancer cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), and hLDHA plays a crucial role in sustaining this metabolic phenotype. By inhibiting hLDHA, "Compound 8c" disrupts the metabolic activity of cancer cells, leading to reduced proliferation.

Quantitative Data

| Cell Line | Assay | Metric | Value (µM) | Reference |

| HeLa | Anticancer Activity | IC50 | 1.65 - 8.60 | [3] |

| SiHa | Anticancer Activity | IC50 | 1.65 - 8.60 | [3] |

| HepG2 | Anticancer Activity | IC50 | 5.15 | [3] |

| hLDHA Enzyme | Inhibition Assay | % Inhibition | 53% | [3] |

Experimental Protocols

-

In Silico Screening and Molecular Docking: Computational methods were used to predict the binding affinity of the designed thiazole derivatives to the active site of hLDHA.[3]

-

hLDHA Enzyme Inhibition Assay: The inhibitory activity of "Compound 8c" against purified hLDHA was determined using a biochemical assay. The assay measures the rate of NADH oxidation or lactate production in the presence and absence of the inhibitor.[3]

-

In Vitro Anticancer Activity: The cytotoxic effects of the compound on various cancer cell lines (HeLa, SiHa, HepG2) were evaluated using standard cell viability assays to determine the IC50 values.[3]

Visualizations

Acridine Derivative (Compound 8c)

This particular "Compound 8c" has been shown to possess multiple anticancer activities, including HDAC and Topoisomerase II inhibition.

Molecular Targets and Mechanism of Action

This acridine derivative exhibits a multi-targeted mechanism of action. It has been shown to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] HDAC inhibition can lead to the re-expression of tumor suppressor genes. Additionally, this compound inhibits Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[4] Inhibition of Topoisomerase II leads to DNA damage and apoptosis. The compound also interacts with DNA and induces apoptosis in U937 lymphoma cells.[4]

Quantitative Data

| Cell Line | Assay | Metric | Value (µM) | Reference |

| U937 | Anti-proliferative | IC50 | 0.90 | [4] |

Experimental Protocols

-

MTT Assay: The anti-proliferative effects of the acridine derivative were assessed using the MTT assay to determine the IC50 value in U937 cells.[4]

-

HDAC Inhibition Assay: The ability of the compound to inhibit HDAC activity was likely measured using a commercially available kit that utilizes a fluorogenic HDAC substrate.

-

Topoisomerase II Inhibition Assay: Inhibition of Topoisomerase II can be assessed by measuring the relaxation of supercoiled plasmid DNA or by detecting the formation of cleavable complexes.[4]

-

DNA Interaction Studies: Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or circular dichroism could have been used to study the interaction of the compound with DNA.

-

Apoptosis Assay: The induction of apoptosis in U937 cells was likely confirmed using methods such as Annexin V/PI staining and flow cytometry.[4]

Visualizations

2-Methoxyestradiol Analog (Compound 8c)

This analog of a natural estradiol metabolite demonstrates potent anti-angiogenic and cytotoxic effects.

Molecular Targets and Mechanism of Action

The primary molecular target of this 2-methoxyestradiol analog is tubulin.[5] By binding to the colchicine-binding site on tubulin, it inhibits tubulin polymerization, a critical process for microtubule formation. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, this compound exhibits potent anti-angiogenic activity, which is the inhibition of new blood vessel formation, a process essential for tumor growth and metastasis.[5]

Quantitative Data

| Cell Line/Assay | Metric | Value (µM) | Reference |

| CEM (Leukemia) | IC50 | 8.0 ± 1.4 | [5] |

| H460 (Lung) | IC50 | >10 | [5] |

| HT-29 (Colon) | IC50 | >10 | [5] |

| Tubulin Polymerization | IC50 | 4.3 | [5] |

Experimental Protocols

-

Cytotoxicity Assay: The cytotoxic effects of the compound on various cancer cell lines were determined using standard cell viability assays to calculate IC50 values.[5]

-

Tubulin Polymerization Assay: The inhibitory effect on tubulin polymerization was measured in vitro using purified tubulin. The polymerization of tubulin into microtubules is monitored by an increase in turbidity or fluorescence, and the IC50 for inhibition is calculated.[5]

-

Anti-Angiogenesis Assay: The anti-angiogenic activity was likely assessed using in vitro models such as the tube formation assay with human umbilical vein endothelial cells (HUVECs) or in vivo models like the chick chorioallantoic membrane (CAM) assay.

-

Molecular Docking: Computational docking studies were performed to predict the binding mode of the compound in the colchicine-binding pocket of tubulin.[5]

Visualizations

Hsp90–Cdc37 Protein–Protein Interaction Inhibitor (Compound 8c)

This particular "Compound 8c" targets a key protein chaperone involved in cancer cell survival.

Molecular Targets and Mechanism of Action

This compound acts as an inhibitor of the Hsp90–Cdc37 protein–protein interaction (PPI).[6] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Cdc37 is a co-chaperone that specifically recruits protein kinases to Hsp90. By disrupting the Hsp90-Cdc37 interaction, this "Compound 8c" prevents the proper folding and maturation of oncogenic kinases, leading to their degradation and subsequent induction of apoptosis.[6]

Quantitative Data

| Cell Line | Assay | Metric | Value (µM) | Reference |

| SK-N-MC (Ewing sarcoma) | Antiproliferative | IC50 | <50 | [6] |

| THP-1 (Leukemia) | Antiproliferative | IC50 | >50 | [6] |

| Hsp90 Binding | Binding Affinity | Kd | 70.8 | [6] |

| SK-N-MC (24h, 20µM) | Apoptosis Assay | % Apoptotic Cells | 87.5% | [6] |

Experimental Protocols

-

Virtual Screening: A ligand-based pharmacophore model was used to virtually screen for potential Hsp90–Cdc37 PPI inhibitors.[6]

-

Binding Affinity Determination: The binding affinity (Kd) of the compound to Hsp90 was likely determined using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).[6]

-

Antiproliferative Assays: The growth inhibitory effects on various cancer cell lines were measured using standard viability assays to determine IC50 values.[6]

-

Apoptosis Assay: The induction of apoptosis in SK-N-MC cells was quantified after treatment with the compound, likely using Annexin V/PI staining and flow cytometry.[6]

Visualizations

Potassium Channel Inhibitor (Compound 8c)

The initial identification of "this compound" from a commercial supplier suggested potassium channel inhibition as a mechanism of action.

Molecular Targets and Mechanism of Action

This "Compound 8c" is proposed to inhibit potassium (K+) channels.[7] Potassium channels are involved in regulating the membrane potential of cells and play a role in cell proliferation, migration, and apoptosis. By inhibiting specific K+ channels that are overexpressed in cancer cells, this compound could alter the cell's electrochemical balance, leading to the induction of apoptosis. However, specific details on the type of K+ channel and the precise mechanism of apoptosis induction for this particular compound are not extensively documented in the currently available public literature.

Experimental Protocols

-

Potassium Ion Channel Assay: To confirm K+ channel inhibition, electrophysiological techniques such as patch-clamp would be the gold standard. High-throughput screening methods often use fluorescent dyes sensitive to membrane potential or ion flux (e.g., thallium influx assays as a surrogate for potassium).[8][9][10] The FLIPR® Potassium Assay Kit and the FluxOR™ Potassium Ion Channel Assay are examples of such fluorescence-based assays.[8][9]

-

Apoptosis Assays: Standard apoptosis assays, including Annexin V/PI staining, TUNEL assay, or caspase activation assays, would be used to verify that K+ channel inhibition leads to programmed cell death.[11]

Visualizations

The term "this compound" or "Compound 8c" is a non-specific descriptor for a multitude of chemical entities with diverse anticancer properties. This guide has detailed the molecular targets and mechanisms of several such compounds, highlighting their potential to interfere with various aspects of cancer cell biology, including DNA integrity, cell cycle progression, apoptosis, metabolism, and protein homeostasis. For researchers and drug developers, it is crucial to identify the specific chemical structure of the "Compound 8c" of interest to understand its precise molecular targets and to guide further investigation and development. The provided data, protocols, and pathway diagrams serve as a valuable resource for navigating the complex landscape of these promising anticancer agents.

References

- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Acridine as an Anti-Tumour Agent | Encyclopedia MDPI [encyclopedia.pub]

- 5. Synthesis, biological evaluation and molecular modeling of new analogs of the anti-cancer agent 2-methoxyestradiol: potent inhibitors of angiogenesis ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03570H [pubs.rsc.org]

- 6. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. moleculardevices.com [moleculardevices.com]

- 10. Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. blog.cellsignal.com [blog.cellsignal.com]

Unraveling the Double-Edged Sword: Methylglyoxal as a Pro-Apoptotic Anticancer Agent via JNK Pathway Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methylglyoxal (MGO), a reactive dicarbonyl metabolite historically associated with diabetic complications, is emerging as a potent anticancer agent. Its cytotoxicity in cancer cells is intrinsically linked to the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and detailed experimental protocols relevant to the study of MGO-induced, JNK-mediated apoptosis. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and potentially exploit this pathway for therapeutic benefit.

Introduction

The search for novel anticancer agents with selective cytotoxicity towards malignant cells is a cornerstone of oncological research. Methylglyoxal (MGO), a byproduct of glycolysis, has been identified as a molecule with a dual role. While implicated in pathological conditions at elevated levels, its ability to induce apoptosis in cancer cells presents a therapeutic window. A key mechanism underpinning this pro-apoptotic effect is the robust activation of the JNK signaling cascade, a critical regulator of cellular stress responses. This document delineates the intricate relationship between MGO and the JNK activation pathway, offering a technical resource for its further exploration.

The Molecular Mechanism of MGO-Induced JNK Activation

MGO exerts its cellular effects primarily through the induction of oxidative and endoplasmic reticulum (ER) stress. These stress responses converge on the activation of the JNK pathway, leading to the downstream phosphorylation of pro-apoptotic proteins and ultimately, programmed cell death.

The activation cascade is initiated by MGO-induced intracellular production of reactive oxygen species (ROS). This oxidative stress, in turn, triggers ER stress, characterized by the accumulation of unfolded or misfolded proteins. The ER stress response activates the inositol-requiring enzyme 1α (IRE1α), a key transmembrane protein in the ER membrane. Activated IRE1α recruits TNF receptor-associated factor 2 (TRAF2), which in turn activates Apoptosis Signal-regulating Kinase 1 (ASK1), a mitogen-activated protein kinase kinase kinase (MAP3K). ASK1 then phosphorylates and activates MKK4 and MKK7 (MAP2Ks), the direct upstream kinases of JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors such as c-Jun, and also acts on mitochondrial proteins to initiate the intrinsic apoptotic pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of MGO on JNK activation and subsequent cellular responses.

Table 1: MGO-Induced JNK Activation

| Cell Line | MGO Concentration (µM) | Treatment Time | Fold Increase in JNK Phosphorylation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 100 | 20 min | Concentration-dependent increase | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 210 | 20 min | Concentration-dependent increase | [1][2] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 420 | 20 min | Concentration-dependent increase | [1][2] |

| Pancreatic Beta Cell Line (INS-1) | Varies | Not Specified | Increased JNK phosphorylation | [3] |

Table 2: Cellular Effects of MGO Treatment

| Cell Line | MGO Concentration (µM) | Treatment Time | Effect | Magnitude | Reference |

| HUVECs | 0-420 | 24 h | Cytotoxic morphological changes | Concentration-dependent | [1][2] |

| HUVECs | 0-420 | 6-24 h | Increased COX-2 expression | Concentration- and time-dependent | [1][2] |

| INS-1 Cells | Varies | Not Specified | Decreased cell viability | Significant inhibition | [3] |

| INS-1 Cells | Varies | Not Specified | Increased intracellular AGEs | Significant increase | [3] |

| INS-1 Cells | Varies | Not Specified | Decreased mitochondrial membrane potential | Significant decline | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of MGO in JNK activation and apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cells of interest

-

Complete culture medium

-

Methylglyoxal (MGO) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of MGO for the desired time period (e.g., 24 hours). Include untreated control wells.

-

After treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for JNK Pathway Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated JNK (p-JNK) and total JNK.

Materials:

-

Cells of interest

-

MGO stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with MGO as required.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

In Vitro Kinase Assay for JNK Activity

This assay directly measures the enzymatic activity of JNK by assessing its ability to phosphorylate a specific substrate.

Materials:

-

Immunoprecipitated JNK or recombinant active JNK

-

Kinase buffer

-

Substrate (e.g., GST-c-Jun)

-

ATP (can be radiolabeled [γ-32P]ATP for autoradiography or non-radiolabeled for detection with a phospho-specific antibody)

-

SDS-PAGE and Western blot reagents (if using non-radiolabeled ATP)

-

Phosphorimager or imaging system

Protocol:

-

Immunoprecipitate JNK from cell lysates or use purified recombinant active JNK.

-

Resuspend the JNK-bound beads or purified enzyme in kinase buffer.

-

Add the substrate (e.g., GST-c-Jun) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Detect the phosphorylated substrate by autoradiography (if using [γ-32P]ATP) or by Western blot using a phospho-specific antibody against the substrate.

Conclusion

Methylglyoxal represents a compelling molecule in the landscape of anticancer research. Its ability to potently activate the JNK signaling pathway, thereby inducing apoptosis in cancer cells, highlights a promising avenue for therapeutic development. The methodologies and data presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of MGO action and to evaluate its potential as a novel anticancer agent. A thorough understanding of the MGO-JNK axis is critical for harnessing its pro-apoptotic power while mitigating potential off-target effects, ultimately paving the way for innovative cancer therapies.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Anticancer Agent 72 (Paluratide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer Agent 72 (Paluratide, development code LUNA18) is an investigational, orally bioavailable, macrocyclic peptide designed as a pan-RAS inhibitor. It targets multiple RAS isoforms, including KRAS, NRAS, and HRAS, which are frequently mutated in various cancers. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, based on available preclinical and early-phase clinical data. The information presented herein is intended to support further research and development efforts in the field of targeted cancer therapy. While the development of Paluratide was discontinued due to a narrow therapeutic window, the data gathered provides valuable insights into the challenges and opportunities in targeting RAS-driven malignancies.

Introduction

The Ras family of small GTPases (KRAS, NRAS, and HRAS) are critical regulators of cellular proliferation, differentiation, and survival. Somatic mutations in RAS genes are among the most common oncogenic drivers, present in approximately 30% of all human cancers. These mutations lock the RAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, such as the MAPK and PI3K/AKT signaling cascades, thereby promoting tumorigenesis.

This compound (Paluratide) was developed to address the significant challenge of directly inhibiting RAS proteins, which were long considered "undruggable." As a cyclic peptide, it represents a novel therapeutic modality that combines the target specificity of biologics with the cell permeability and oral bioavailability of small molecules. This document summarizes the key PK/PD characteristics of this compound and outlines the experimental methodologies used to generate the presented data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical animal models and in an early-phase clinical trial. The key parameters are summarized in the tables below.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration |

| Oral Bioavailability | 21% - 47% | Not Specified | Oral |

| Half-life (t½) | Not Specified | Not Specified | Not Specified |

| Cmax | Not Specified | Not Specified | Not Specified |

| Tmax | Not Specified | Not Specified | Not Specified |

| Clearance (CL) | Not Specified | Not Specified | Not Specified |

| Volume of Distribution (Vd) | Not Specified | Not Specified | Not Specified |

Table 2: Clinical Pharmacokinetic Study Design (Phase 1)

| Parameter | Description |

| Clinical Trial ID | NCT05012618 |

| Study Phase | Phase 1 |

| Study Design | Dose-escalation and cohort expansion |

| Patient Population | Patients with locally advanced or metastatic solid tumors with documented RAS alterations |

| Route of Administration | Oral |

| Primary Objectives | To evaluate the safety, pharmacokinetics, and pharmacodynamics of single-agent and combination therapy |

Pharmacodynamics

The pharmacodynamic activity of this compound is directly linked to its mechanism of action as a pan-RAS inhibitor.

Table 3: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Value | Target | Assay |

| Dissociation Constant (Kd) | 0.043 nM | KRAS G12D | Not Specified |

| IC50 | < 2.2 nM | KRAS G12D - SOS1 Interaction | Not Specified |

Preclinical and Clinical Activity

Preclinical studies demonstrated significant cellular activity of this compound against multiple cancer types with KRAS mutations, including colorectal, gastric, non-small cell lung, and pancreatic cancers.[1] The Phase 1 clinical trial (NCT05012618) was designed to assess the preliminary anti-tumor activity in patients with RAS-mutated solid tumors.[1] However, the development was discontinued due to a narrow therapeutic window observed in this study.[1]

Mechanism of Action

This compound functions as a pan-RAS inhibitor by binding with high affinity to multiple RAS isoforms. It effectively blocks the interaction between RAS and the guanine nucleotide exchange factor Son of Sevenless 1 (SOS1).[1] This inhibition prevents the exchange of GDP for GTP, thereby locking RAS in its inactive state and preventing the activation of downstream oncogenic signaling pathways.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the RAS signaling pathway.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully available in the public domain. However, based on standard practices in drug development, the following methodologies are likely to have been employed.

In Vitro Assays

-

Binding Affinity Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would likely be used to determine the dissociation constant (Kd) of this compound to various RAS isoforms.

-

GTP-RAS Pulldown Assays: To assess the levels of active, GTP-bound RAS in cancer cell lines following treatment with this compound.

-

Cell Viability Assays: Standard assays such as MTT or CellTiter-Glo would be used to determine the cytotoxic and cytostatic effects of the agent on a panel of cancer cell lines with different RAS mutation statuses.

-

Western Blotting: To analyze the phosphorylation status and expression levels of key proteins in the RAS downstream signaling pathways (e.g., p-ERK, p-AKT).

In Vivo Pharmacokinetic Studies

-

Animal Models: Typically, rodents (mice, rats) and non-rodents (dogs, monkeys) are used.

-

Dosing: Single and multiple doses administered via oral and intravenous routes.

-

Sample Collection: Serial blood samples are collected at various time points post-dosing.

-

Bioanalysis: Drug concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) are calculated using non-compartmental or compartmental analysis with software like WinNonlin.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo pharmacokinetic studies.

Conclusion

This compound (Paluratide) represents a significant advancement in the challenging field of RAS-targeted therapies. Its novel macrocyclic peptide structure allows for oral bioavailability and potent inhibition of the RAS-SOS1 interaction. While its clinical development was halted due to a narrow therapeutic window, the preclinical and early clinical data provide a valuable foundation for the future design and development of next-generation pan-RAS inhibitors. Further research focusing on optimizing the therapeutic index of such compounds is warranted to unlock the full potential of this therapeutic strategy.

References

Initial Toxicity Screening of Anticancer Agent 72: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 72 (identified in preclinical studies as CT-P72/ABP-102) is a novel multi-antibody T-cell engager (TCE) designed to target cancer cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] This document provides a comprehensive overview of the initial toxicity screening of this compound, presenting a synthesis of available preclinical data alongside representative methodologies and data for this class of therapeutic agents. The aim is to offer a detailed technical guide for researchers and drug development professionals involved in the preclinical evaluation of targeted anticancer therapies.

This compound employs a T-cell engaging mechanism, connecting T-cells to HER2-expressing cancer cells to elicit a potent and targeted cytotoxic response.[2] Preclinical investigations have highlighted its potent anti-tumor efficacy, particularly in tumors with high HER2 expression.[1][2] A key feature of its design is the optimization of binding affinities for both HER2 and the CD3 component on T-cells, a strategy intended to widen the therapeutic window by maximizing on-tumor activity while minimizing off-tumor toxicities.[1][3] Toxicology studies in non-human primates have suggested a favorable safety profile, with no significant adverse effects noted at doses as high as 80mg/kg.[2]

This guide will delve into the critical aspects of the initial toxicity assessment, including in vitro cytotoxicity, in vivo acute toxicity, and the underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from the initial toxicity screening of a HER2-targeting T-cell engager, illustrating the typical data generated in such studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | HER2 Expression | IC50 (µM) |

| SK-BR-3 | Breast Adenocarcinoma | High | 12.8[4] |

| BT-474 | Breast Ductal Carcinoma | High | Representative data: ~15 |

| NCI-N87 | Gastric Carcinoma | High | Representative data: ~10 |

| MCF-7 | Breast Adenocarcinoma | Low | 7.21[4] |

| MDA-MB-231 | Breast Adenocarcinoma | Low | 28.07[4] |

| MDA-MB-468 | Breast Adenocarcinoma | Low | Representative data: >50[5] |

Note: IC50 values are representative for this class of agents and are influenced by the specific assay conditions and duration of exposure. The data for SK-BR-3, MCF-7 and MDA-MB-231 are from a study on a novel HSP90 inhibitor, but are included to show a range of cytotoxicities against cell lines with varying HER2 expression.

Table 2: In Vivo Acute Toxicity of a Representative HER2-Targeting Agent in Rodents

| Species | Dosing Route | Dose (mg/kg) | Observation Period | Key Findings |

| Sprague-Dawley Rat | Intravenous | 6 | 14 days | No adverse effects observed. |

| Sprague-Dawley Rat | Intravenous | 20 | 14 days | Reversible changes in organ weight (kidney, lung). Histopathological findings in liver, spleen, thymus, pancreas, lung, kidney, and other tissues.[6] |

| Sprague-Dawley Rat | Intravenous | 60 | 14 days | Similar but more pronounced findings than the 20 mg/kg dose.[6] |

Note: This data is representative of a humanized anti-HER2 antibody-drug conjugate and is included to illustrate typical findings in an acute toxicity study.

Table 3: Non-Human Primate Toxicology Summary for this compound (CT-P72/ABP-102)

| Species | Dosing Route | Maximum Tolerated Dose (mg/kg) | Observation Period | Key Findings |

| Cynomolgus Macaque | Not Specified | >80 | Not Specified | Favorable safety profile with no significant adverse effects observed.[2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity data. The following sections outline the protocols for key experiments in the initial toxicity screening of this compound.

In Vitro Cytotoxicity Assay (Cell Counting Kit-8 Assay)

This assay determines the cytotoxic potential of this compound against various cancer cell lines with differing levels of HER2 expression.

1. Cell Culture:

-

Culture human breast cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Replace the existing medium in the 96-well plate with medium containing various concentrations of the agent. Include a vehicle control (e.g., 0.1% DMSO).

4. Incubation:

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

5. Viability Assessment:

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using a four-parameter logistic model.[7]

In Vivo Acute Toxicity Study in Rodents

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

1. Animal Model:

-

Use healthy, young adult Sprague-Dawley rats (equal numbers of males and females).

-

Acclimatize animals for at least one week before the study.

2. Dosing:

-

Administer this compound as a single intravenous injection.

-

Use a range of doses, including a vehicle control and at least three test doses (e.g., 6, 20, and 60 mg/kg).[6]

3. Clinical Observations:

-

Monitor animals for mortality, clinical signs of toxicity (e.g., changes in appearance, behavior, activity level), and body weight changes daily for 14 days.

4. Necropsy and Histopathology:

-

At the end of the observation period, euthanize all animals.

-

Perform a gross necropsy on all animals.

-

Collect major organs and tissues, weigh them, and preserve them in 10% neutral buffered formalin.

-

Process tissues for histopathological examination.

5. Data Analysis:

-

Analyze body weight data, organ weights, and histopathological findings to identify any dose-related toxicities.

Mandatory Visualizations

Signaling Pathways

The primary target of this compound is the HER2 receptor. Understanding the downstream signaling pathways is crucial for interpreting both on-target efficacy and potential on-target, off-tumor toxicities.

Caption: Simplified HER2 signaling pathway.[8][9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the initial in vivo toxicity screening of an anticancer agent.

Caption: General workflow for an in vivo acute toxicity study.

Conclusion

The initial toxicity screening of this compound (CT-P72/ABP-102) indicates a promising safety profile, particularly in non-human primate studies. The in vitro data, supplemented with representative values for this therapeutic class, demonstrates potent cytotoxicity against HER2-overexpressing cancer cell lines. The detailed experimental protocols provided herein offer a framework for conducting robust and reproducible preclinical toxicity studies. The visualization of the HER2 signaling pathway and the experimental workflow for in vivo toxicity assessment further aids in the understanding of the agent's mechanism and the evaluation of its safety. Further studies are warranted to fully characterize the toxicity profile and to establish a safe starting dose for first-in-human clinical trials.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Celltrion announces preclinical findings of multi-antibody drug candidate CT-P72 at SITC 2025 < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]

- 3. Target arm affinities determine preclinical efficacy and safety of anti-HER2/CD3 bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biotechrep.ir [biotechrep.ir]

- 6. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]

- 7. Selective Anti-Proliferation of HER2-Positive Breast Cancer Cells by Anthocyanins Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Analogues and Derivatives of Anticancer Agent 72